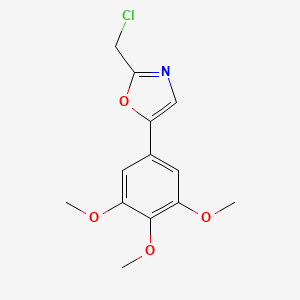
4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride
Overview
Description
4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClNO . It has a molecular weight of 262.18 .
Molecular Structure Analysis
The InChI code for 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is1S/C12H16ClNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.18 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Pharmacological Research
Neuroleptic Activity : Research on related compounds, such as neuroleptic butyrophenones, highlights the synthesis of neuroleptic agents for metabolic studies, potentially applicable to "4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride" in exploring its neuropharmacological properties (Nakatsuka, Kawahara, & Yoshitake, 1981).
Metabolic and Thermogenic Effects : Studies on structurally related compounds indicate effects on energy expenditure and metabolic activity in obese rats, suggesting potential research avenues for "4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride" in metabolic disorders (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Chemical Synthesis and Characterization
Antioxidants for Polymers : Research on the synthesis and characterization of antioxidants incorporating piperidine moieties for polypropylene copolymers presents an application in materials science, which could be relevant for the development of new polymer additives using "4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride" (Desai et al., 2004).
Opiate Activity Probes : The development of novel 1'-methylxanthene-9-spiro-4'-piperidines as potent mu-opiate agonists for improved pharmacological properties provides a basis for exploring "4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride" in opioid receptor research (Galt et al., 1989).
Bioactivity and Drug Design
- Anticancer Agents : The synthesis of novel classes of cytotoxic and anticancer agents, such as 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, underscores the potential of "4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride" in oncological research and drug development (Dimmock, Vashishtha, Quail, et al., 1998).
Safety and Hazards
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADTPFMPXXUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)




![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)

![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)


![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)